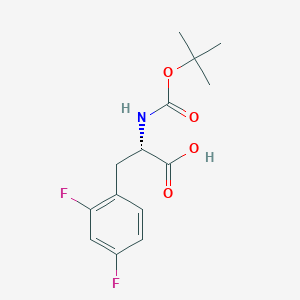

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Introduction of the Difluorophenyl Group: The protected amino acid is then subjected to a reaction with a difluorophenyl halide (e.g., 2,4-difluorobenzyl bromide) in the presence of a base such as potassium carbonate. This step is typically carried out in an organic solvent like acetonitrile.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is achieved using aqueous acid or base under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .

化学反応の分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide.

Hydrolysis: Aqueous hydrochloric acid or trifluoroacetic acid.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Substituted difluorophenyl derivatives.

Hydrolysis: Free amino acid.

Oxidation and Reduction: Oxidized or reduced difluorophenyl derivatives.

科学的研究の応用

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein structure.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves its interaction with various molecular targets. The Boc protecting group provides stability during synthetic processes, while the difluorophenyl group can participate in specific binding interactions with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular targets.

類似化合物との比較

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of the 2,4-difluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly referred to as Boc-D-2,4-difluorophenylalanine, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and properties make it a valuable candidate for various biological applications, particularly in the fields of cancer research and neurobiology.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- CAS Number : 167993-00-2

- Solubility : Soluble in water (0.206 mg/ml)

- Log P : 2.69 (indicating moderate lipophilicity)

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and bioavailability. The presence of difluorophenyl moiety contributes to its unique biological properties.

The biological activity of Boc-D-2,4-difluorophenylalanine is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : Studies have shown that this compound can act as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. It has been tested against a panel of 342 protein kinases, demonstrating selective inhibition patterns that suggest potential therapeutic applications in oncology .

- Neurotrophic Factors : Research indicates that compounds similar to Boc-D-2,4-difluorophenylalanine may interact with tropomyosin receptor kinases (Trk), which play crucial roles in neuronal growth and differentiation. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study evaluated the efficacy of Boc-D-2,4-difluorophenylalanine on various cancer cell lines, revealing significant dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained were promising, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- In vivo studies using rodent models demonstrated that Boc-D-2,4-difluorophenylalanine could enhance neuronal survival under stress conditions, suggesting its role as a neuroprotective agent. The compound's ability to modulate Trk signaling pathways was highlighted as a mechanism for its protective effects .

Pharmacokinetics

Understanding the pharmacokinetics of Boc-D-2,4-difluorophenylalanine is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability Score | 0.56 |

| Blood-Brain Barrier | Permeant |

| CYP Inhibition | None |

The compound exhibits favorable absorption characteristics and is capable of crossing the blood-brain barrier, making it a suitable candidate for neurological applications.

特性

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595395 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167993-00-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。